molecular formula C11H10BrN3S B3391607 4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile hydrobromide CAS No. 1909316-99-9

4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile hydrobromide

Cat. No.: B3391607
CAS No.: 1909316-99-9
M. Wt: 296.19 g/mol
InChI Key: FIMUGMHLBLOKHT-UHFFFAOYSA-N
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Description

4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile hydrobromide is a chemical compound known for its unique structure, which includes a thiazole ring and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution, where a methylamine reacts with the thiazole intermediate.

    Coupling with Benzonitrile: The final step involves coupling the thiazole intermediate with benzonitrile under basic conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile hydrobromide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism by which 4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile hydrobromide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and benzonitrile group can interact with enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the biological pathways in which these targets are involved.

Comparison with Similar Compounds

    4-(Methylamino)benzonitrile: Lacks the thiazole ring, making it less versatile in certain applications.

    2-(Methylamino)-1,3-thiazole: Does not have the benzonitrile group, limiting its potential in medicinal chemistry.

Uniqueness: 4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile hydrobromide is unique due to the combination of the thiazole ring and benzonitrile group, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-[2-(methylamino)-1,3-thiazol-4-yl]benzonitrile;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S.BrH/c1-13-11-14-10(7-15-11)9-4-2-8(6-12)3-5-9;/h2-5,7H,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMUGMHLBLOKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=CC=C(C=C2)C#N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909316-99-9
Record name 4-[2-(methylamino)-1,3-thiazol-4-yl]benzonitrile hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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